molecular formula C13H12BrN B8013061 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine

Cat. No.: B8013061
M. Wt: 262.14 g/mol
InChI Key: KCJXFRIRKXCTHT-UHFFFAOYSA-N
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Description

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the following steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 8-bromonaphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Formation of Cyclopropane Ring: The next step involves the formation of the cyclopropane ring. This can be done through a cyclopropanation reaction using a suitable reagent like diazomethane (CH2N2) or a Simmons-Smith reagent (CH2I2 and Zn-Cu couple).

    Amination: The final step is the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia (NH3) or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of cyclopropylamines or other reduced derivatives.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity and conformational constraints. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(8-Chloronaphthalen-2-YL)cyclopropan-1-amine
  • 1-(8-Fluoronaphthalen-2-YL)cyclopropan-1-amine
  • 1-(8-Iodonaphthalen-2-YL)cyclopropan-1-amine

Comparison: 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

1-(8-bromonaphthalen-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-3-1-2-9-4-5-10(8-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJXFRIRKXCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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